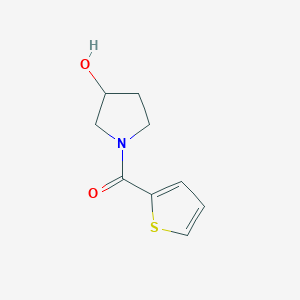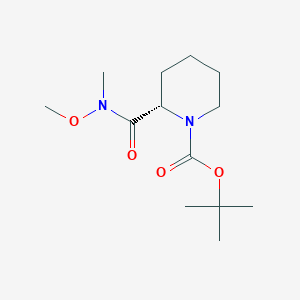![molecular formula C19H25N3O3 B2581844 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide CAS No. 1574586-95-0](/img/structure/B2581844.png)
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide” is a derivative of 1,3-diazaspiro[4.5]decane-2,4-dione . It is related to a series of compounds that have been synthesized and studied for their anticonvulsant activity .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a diazaspiro[4.5]decane core with two carbonyl groups, an amide linkage, and a 4-methylphenyl group . Further analysis would require more specific data.Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Inhibitor Design
The compound has been identified as a potential lead compound for the design of inhibitors of protein tyrosine phosphatase 1B . Protein tyrosine phosphatases are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. By doing so, they act to turn off signaling pathways, making them potential targets for therapeutic intervention in a variety of diseases.
TYK2/JAK1 Inhibition
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives, which includes this compound, have been described as selective TYK2/JAK1 inhibitors . TYK2 (Tyrosine Kinase 2) and JAK1 (Janus Kinase 1) are enzymes involved in the signaling of cytokines, which are important for immune responses. Inhibitors of these enzymes could be useful in treating autoimmune diseases and certain types of cancer.
Mechanism of Action
properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13-6-8-15(9-7-13)14(2)20-16(23)12-22-17(24)19(21-18(22)25)10-4-3-5-11-19/h6-9,14H,3-5,10-12H2,1-2H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKDAEFJGZATHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2581762.png)
![5-(2,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2581764.png)

![Tert-butyl 7-[3-(prop-2-enoylamino)propanoyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2581766.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclopentylacetamide](/img/structure/B2581767.png)
![1-(2-Ethoxyethyl)-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2581768.png)
![N-(3-chloro-4-methylphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2581769.png)
![N-cyclohexyl-2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2581772.png)
![5-methyl-1-(4-methylphenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2581774.png)
![3-{2-[(2E)-3-butyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]ethylidene}-6-{2-[(2Z)-3-butyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]ethylidene}cyclohexane-1,2,4,5-tetrone](/img/structure/B2581775.png)

![2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2581777.png)

![1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2581783.png)